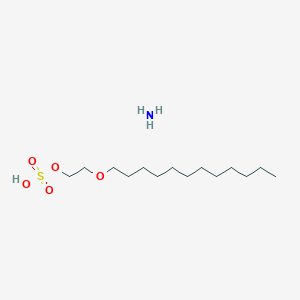
4-Hydroxy-3-methoxybenzaldehyde-d3
Overview
Description
4-Hydroxy-3-methoxybenzaldehyde-d3, also known as Vanillin-d3, is a stable isotope labelled compound . It has a molecular formula of C8 2H3 H5 O3 and a molecular weight of 155.17 . It is a useful intermediate used in the synthesis of deuterated dietary antioxidants like ferulic acid derivatives and α-tocopherol .
Synthesis Analysis
4-Hydroxy-3-methoxybenzaldehyde-d3 is synthesized from various biochemicals and reagents . It is a useful intermediate in the synthesis of deuterated dietary antioxidants like ferulic acid derivatives and α-tocopherol .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-methoxybenzaldehyde-d3 is represented by the formula C8 2H3 H5 O3 . It has a molecular weight of 155.17 .Chemical Reactions Analysis
4-Hydroxy-3-methoxybenzaldehyde-d3 is involved in various chemical reactions. For instance, it undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .Scientific Research Applications
Bio-based Vanillin Production
- Scientific Field: Biotechnology
- Methods of Application: The production of bio-based vanillin involves the use of microorganisms and includes steps such as chassis development, pathway construction, and process optimization .
- Results or Outcomes: The use of biotechnology for vanillin production has the potential to meet the vast market demand for natural vanillin .
Nonlinear Optical Applications
- Scientific Field: Materials Science
- Application Summary: The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) has been studied for its third harmonic nonlinear optical properties .
- Methods of Application: The co-crystal was grown by a slow evaporation method using ethanol solvent, and its structural parameters and crystalline nature were analyzed by X-ray diffraction techniques .
- Results or Outcomes: The polarizability and first-order hyperpolarizability of the 4H3MN molecule were found to be 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
Flavoring Compound
- Scientific Field: Food Science
- Application Summary: Vanillin is one of the most popular flavors with wide applications in food, fragrance, and pharmaceutical industries . It serves as a high-grade flavor additive in the food industry with high sweetness intensity and creamy vanilla taste .
- Methods of Application: Vanillin is directly used in biscuits, cakes, cold drinks, and candies .
- Results or Outcomes: The use of vanillin in food products enhances their flavor and makes them more appealing to consumers .
Precursor for Anticancer Drug Synthesis
- Scientific Field: Pharmaceutical Science
- Application Summary: 3-Hydroxy-4-methoxybenzaldehyde acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 and glycitein .
- Methods of Application: This compound is used as an important raw material for the preparation of these drugs .
- Results or Outcomes: The use of this compound in drug synthesis contributes to the development of effective treatments for cancer .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-3-methoxybenzaldehyde can be used as a raw material, intermediate, and catalyst in organic synthesis .
- Methods of Application: This compound is used in various organic reactions as a starting material or intermediate .
- Results or Outcomes: The use of this compound in organic synthesis contributes to the development of a wide range of organic compounds .
Biological Preservative
- Scientific Field: Food Science
- Application Summary: Vanillin is applied as a biological preservative owing to its antibacterial, anti-mutagenic, and antioxidant activities .
- Methods of Application: Vanillin is added to food products to prevent spoilage and extend shelf life .
- Results or Outcomes: The use of vanillin as a preservative helps to maintain the quality and safety of food products .
properties
IUPAC Name |
4-hydroxy-3-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444266 | |
| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxybenzaldehyde-d3 | |
CAS RN |
74495-74-2 | |
| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74495-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
